Evasion of Multidrug Resistance Efflux: UP Is Not an MDR1 or BCRP Substrate Unlike Butylcycloheptylprodigiosin
In a direct head-to-head comparison using MDR1-overexpressing and BCRP-overexpressing malignant cell lines, Undecylprodigiosin (UP) retained potent cytotoxicity, whereas the comparator prodiginine butylcycloheptylprodigiosin and the clinical agent daunorubicin exhibited reduced toxicity due to active efflux. UP accumulation in resistant cells occurred via passive diffusion and was unaffected by MDR pumps [1].
| Evidence Dimension | Susceptibility to MDR1/BCRP efflux pump-mediated resistance |
|---|---|
| Target Compound Data | UP retained potent toxicity toward MDR1 and BCRP expressing malignant cells; efflux patterns unaffected by MDR pumps |
| Comparator Or Baseline | Butylcycloheptylprodigiosin: partially removed from EPG85.257RDB cells at rate of 2.66 dF/min (without verapamil) and 1.41 dF/min (with verapamil); Daunorubicin: efflux rate 3.01 dF/min in MDR cells |
| Quantified Difference | UP efflux was not apparently influenced by MDR pumps; butylcycloheptylprodigiosin was actively exported with verapamil-reversible kinetics |
| Conditions | EPG85.257RDB (MDR1-overexpressing gastric carcinoma), MCF7/MX (BCRP-overexpressing breast cancer), and corresponding parental sensitive lines; efflux kinetics measured via fluorescence dF/min |
Why This Matters
For procurement supporting multidrug-resistant cancer research, UP provides a chemotype that circumvents two major efflux pump barriers, a property not shared by the closely related analog butylcycloheptylprodigiosin.
- [1] Mirzaei SA, Safari Kavishahi M, Keshavarz Z, Elahian F. Unlike Butylcycloheptylprodigiosin, Isolated Undecylprodigiosin from Streptomyces parvulus Is Not a MDR1 and BCRP Substrate in Multidrug-Resistant Cancers. DNA Cell Biol. 2018;37(6):535-542. View Source
